3-Chloro-4-(oxetan-3-yloxy)aniline is an organic compound with the molecular formula and a molecular weight of approximately 199.63 g/mol. This compound is characterized by the presence of a chloro-substituted aniline ring and an oxetane moiety, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. It is typically encountered as a white crystalline solid that exhibits moderate solubility in polar solvents.
3-Chloro-4-(oxetan-3-yloxy)aniline falls under the category of substituted anilines, specifically those that incorporate heterocyclic structures such as oxetanes. Its classification can be further detailed as follows:
The synthesis of 3-Chloro-4-(oxetan-3-yloxy)aniline typically involves several key steps:
The synthetic route may involve:
For example, one method includes reacting 3-chloroaniline with oxetan-3-one in the presence of acetic acid under controlled conditions to yield the desired compound.
The molecular structure of 3-Chloro-4-(oxetan-3-yloxy)aniline can be described using various structural representations:
InChI=1S/C9H10ClNO2/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7H,4-5,11H2
C1C(CO1)OC2=C(C=C(C=C2)N)Cl
The compound features:
3-Chloro-4-(oxetan-3-yloxy)aniline can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-Chloro-4-(oxetan-3-yloxy)aniline primarily involves its interaction with biological targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions that are crucial for its biological activity.
Data suggests that compounds with oxetane rings often demonstrate enhanced pharmacokinetic properties due to their structural stability and ability to modulate interactions with biological targets.
Key chemical properties include:
Studies indicate that this compound has a melting point around 80°C and demonstrates stability under standard laboratory conditions.
3-Chloro-4-(oxetan-3-yloxy)aniline has several scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: